N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide
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Overview
Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is a complex organic compound belonging to the class of dihydropyrimidinones. This compound features a pyrimidinone ring fused with a pyrazole ring, which is further substituted with an ethyl group and a butyramide moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide typically involves multiple steps, starting with the formation of the pyrimidinone core. The butyramide group is then introduced through a subsequent acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ...[{{{CITATION{{{_1{Recent developments in the synthesis and applications of ...](https://link.springer.com/article/10.1007/s11030-017-9806-z).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones or pyrazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_2{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ....
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazole derivatives: These compounds also contain a pyrazole ring but may have different substituents and functional groups.
Uniqueness: N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is unique due to its specific combination of the pyrimidinone and pyrazole rings, as well as the presence of the butyramide group. This combination of structural features contributes to its distinct chemical and biological properties.
Biological Activity
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-3-methylpyrazol-5-yl]butyramide, with a molecular formula of C14H19N5O2 and a molecular weight of 289.339 g/mol. It is characterized by the presence of a pyrimidine and pyrazole ring, which are known to contribute to various pharmacological activities.
Biological Activities
Research indicates that compounds containing similar structural motifs exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine and pyrazole can exhibit significant antimicrobial effects. For instance, related compounds demonstrated notable inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like ampicillin .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored extensively. In particular, some derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation .
Cytotoxicity
The cytotoxic effects of compounds with similar structures have been evaluated in various cancer cell lines. Some studies reported that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity is critical for developing new anticancer agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, revealing that those with the pyrimidine moiety exhibited enhanced activity against both gram-positive and gram-negative bacteria .
- Anti-inflammatory Properties : Research on structurally similar compounds showed significant anti-inflammatory effects in animal models, surpassing the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Cytotoxic Evaluation : In vitro studies conducted on cancer cell lines indicated that certain derivatives could inhibit cell proliferation effectively while maintaining a favorable safety profile compared to existing chemotherapeutics .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C14H19N5O2 |
Molecular Weight | 289.339 g/mol |
Biological Activities | Antimicrobial, Anti-inflammatory, Cytotoxic |
Key Findings | Significant inhibition against bacterial strains; selective COX inhibition; apoptosis induction in cancer cells |
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-6-12(20)16-11-7-9(3)18-19(11)14-15-10(5-2)8-13(21)17-14/h7-8H,4-6H2,1-3H3,(H,16,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRPVTHRFUAASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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